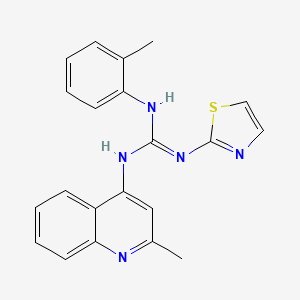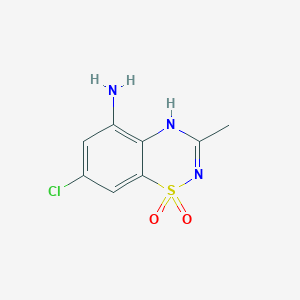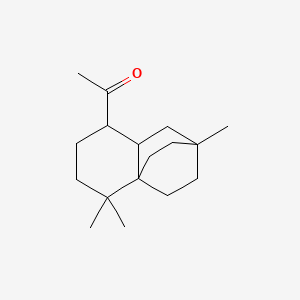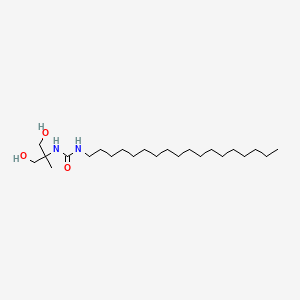
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N'-octadecylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a long octadecyl chain and a dihydroxy-methylpropan-2-yl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea typically involves the reaction of octadecylamine with 1,3-dihydroxy-2-methylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Octadecylamine} + \text{1,3-Dihydroxy-2-methylpropan-2-yl isocyanate} \rightarrow \text{N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea} ]
Industrial Production Methods: In an industrial setting, the production of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is used as a building block in the synthesis of various organic compounds. It can be used to create polymers, surfactants, and other materials with specific properties.
Biology: In biological research, this compound can be used as a model compound to study the interactions of urea derivatives with biological molecules. It may also be used in the development of new drugs or therapeutic agents.
Medicine: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in various applications, including the formulation of high-performance materials.
作用機序
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea involves its interaction with specific molecular targets. The hydroxyl groups and the urea moiety allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-dodecylurea
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2-iodobenzamide
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Comparison: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is unique due to its long octadecyl chain, which imparts specific properties such as increased hydrophobicity and potential for self-assembly. This distinguishes it from similar compounds with shorter alkyl chains or different substituents, which may have different physical and chemical properties.
特性
CAS番号 |
74548-61-1 |
|---|---|
分子式 |
C23H48N2O3 |
分子量 |
400.6 g/mol |
IUPAC名 |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-octadecylurea |
InChI |
InChI=1S/C23H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22(28)25-23(2,20-26)21-27/h26-27H,3-21H2,1-2H3,(H2,24,25,28) |
InChIキー |
NVPXBQKWCNXBQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC(C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
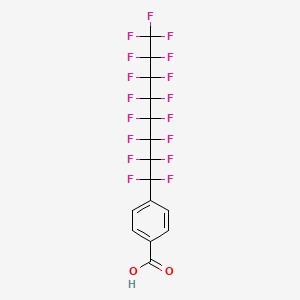
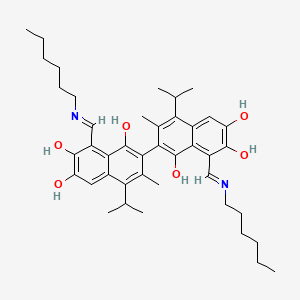
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
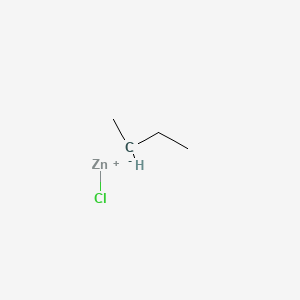

![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
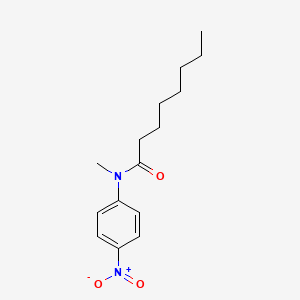
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
